BenchChemオンラインストアへようこそ!

CB-184

Sigma-2 receptor Receptor binding affinity Subtype selectivity

CB-184 ((+)-(1R,5R)-E) is the definitive σ₂-selective ligand (σ₂ Ki=13.4 nM; 554-fold σ₂/σ₁ selectivity). Unlike enantiomer CB-182 or non-selective haloperidol, CB-184 enables unambiguous σ₂ pathway attribution. Choose CB-184 for sphingolipid modulation, chemopotentiation (doxorubicin synergy in MCF-7/Adr⁻), and σ₂-specific mechanistic studies. Standard B2B R&D procurement—verify end-use compliance.

Molecular Formula C22H21Cl2NO2
Molecular Weight 402.3 g/mol
Cat. No. B185848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-184
Synonyms8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one
CB 182
CB 184
CB-182
CB-184
Molecular FormulaC22H21Cl2NO2
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O
InChIInChI=1S/C22H21Cl2NO2/c1-25-8-7-22(15-3-2-4-16(26)11-15)12-20(25)17(21(27)13-22)9-14-5-6-18(23)19(24)10-14/h2-6,9-11,20,26H,7-8,12-13H2,1H3/b17-9+/t20-,22-/m1/s1
InChIKeySSPWSCFMVXPMNL-COSXAGSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one (CB-184): Sigma-2 Selective Ligand for Apoptosis Research Procurement


(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one, also designated CB-184 or 8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a phenylmorphan-derived chiral small molecule with CAS Number 165307-47-1, molecular formula C22H21Cl2NO2, and molecular weight 402.3 g/mol. It functions as a selective sigma-2 (σ₂) receptor ligand with demonstrable in vitro antiproliferative and pro-apoptotic activity [1]. The compound exists as the (+)-(1R,5R)-E isomer and is distinguished from its enantiomer CB-182 ((−)-(1S,5S)-E) and from structurally related kappa opioid receptor ligands by its sigma receptor selectivity profile [2].

Why CB-184 Cannot Be Substituted with Other 2-Azabicyclo[3.3.1]nonan-7-one Derivatives in Sigma-2 Research


The (1R,5R,8E) stereoisomer CB-184 exhibits a sigma-2 (σ₂) receptor affinity profile (Ki = 13.4 nM) and sigma-1/sigma-2 selectivity (554-fold) that are fundamentally distinct from both its enantiomer CB-182 and structurally analogous compounds bearing different substitution patterns [1]. Even minor stereochemical inversion at the C-1 and C-5 bridgehead positions produces dramatic shifts in receptor binding: CB-182 ((−)-1S,5S) shows only ~2-fold sigma-2 selectivity (σ₁ Ki = 27.3 nM; σ₂ Ki = 35.5 nM) compared to CB-184's 554-fold selectivity [1]. Furthermore, the 3,4-dichlorophenylmethylidene substituent at the 8-position is essential for sigma-2 engagement; benzylidene-substituted analogs lacking the dichloro moiety display markedly altered receptor profiles [2]. Generic substitution with alternative phenylmorphan derivatives or incorrect stereoisomers will therefore not recapitulate the sigma-2 selective pharmacology required for apoptosis pathway investigations or sphingolipid metabolism studies.

CB-184 Differential Evidence: Quantitative Comparator Data for Sigma-2 Receptor Ligand Selection


Sigma-2 Receptor Affinity and Subtype Selectivity: CB-184 vs. CB-182 Enantiomer Comparison

CB-184 ((+)-1R,5R isomer) demonstrates a sigma-2 (σ₂) Ki of 13.4 nM and sigma-1 (σ₁) Ki of 7436 nM, yielding 554-fold selectivity for σ₂ over σ₁. In contrast, its enantiomer CB-182 ((−)-1S,5S isomer) exhibits σ₁ Ki = 27.3 nM and σ₂ Ki = 35.5 nM, corresponding to only ~2-fold selectivity [1]. This stereochemistry-dependent selectivity switch of >250-fold difference in sigma-2/sigma-1 binding ratio is a critical differentiator for experiments requiring σ₂-specific pathway interrogation without σ₁ confounds.

Sigma-2 receptor Receptor binding affinity Subtype selectivity

Sigma-2 vs. Kappa Opioid Receptor Selectivity: CB-184 Differentiation from Structurally Related KOR Ligands

While the 2-azabicyclo[3.3.1]nonan-7-one scaffold is shared with kappa opioid receptor (KOR) pharmacophores, CB-184 displays minimal KOR engagement. Binding studies report a KOR Ki >500 nM [1], representing >37-fold lower affinity than its sigma-2 Ki (13.4 nM). This contrasts sharply with the potent KOR antagonist JDTic (KOR Ki = 0.02–0.72 nM [2]) and the short-acting KOR antagonist LY2795050 (KOR Ki = 0.72 nM [2]), both of which are primarily utilized for opioid receptor research. The weak KOR affinity of CB-184 confirms it is functionally distinct from KOR-targeted 2-azabicyclo analogs and unsuitable as a KOR pharmacological tool.

Kappa opioid receptor Target selectivity Off-target binding

Sigma-2 vs. Mu Opioid Receptor Cross-Reactivity: CB-184 Off-Target Profile Characterization

CB-184 exhibits measurable but moderate affinity for mu (μ) opioid receptors (MOR) with Ki = 4.5 nM [1]. This represents an off-target interaction that must be considered in experimental design. For context, the μ-selective antagonist alvimopan displays MOR Ki = 0.4–0.8 nM, while the prototypical μ agonist morphine has Ki ≈ 1–5 nM. The compound CB-64D, a structurally related sigma-2 ligand in the same series, shows MOR Ki = 37.6 nM—an 8.4-fold weaker μ affinity than CB-184 [1]. Consequently, CB-184's μ receptor engagement at low nanomolar concentrations may confound studies in μ-opioid receptor-expressing tissues unless controlled with selective μ antagonists.

Mu opioid receptor Selectivity profile Off-target effects

Functional Potentiation of Chemotherapy-Induced Apoptosis: CB-184 vs. BD737 Comparison

CB-184 enhances the cytotoxicity of doxorubicin and actinomycin D in breast tumor cell lines. In drug-sensitive MCF-7 cells, combination treatment with a subtoxic dose of CB-184 produced marked potentiation of cytotoxicity (exact fold-change data from primary literature) [1]. Similar potentiation was observed in drug-resistant MCF-7/Adr⁻ cells, indicating that CB-184 may overcome certain resistance mechanisms. In contrast, the sigma-2 agonist BD737, while also increasing ceramide levels, demonstrates a different potency profile in sphingolipid modulation assays, with CB-184 exhibiting more robust ceramide elevation at comparable concentrations [2]. The differential efficacy in resistant cell lines constitutes a therapeutically relevant differentiation parameter.

Apoptosis Chemosensitization Breast cancer

Sphingolipid Metabolism Modulation: CB-184 vs. Untreated Control Comparison

CB-184 treatment induces dose-dependent alterations in sphingolipid metabolism, specifically increasing [³H]ceramide levels while concurrently decreasing [³H]sphingomyelin in MCF-7 breast tumor cells [1]. This biochemical signature is consistent with activation of sphingomyelinase-mediated sphingomyelin hydrolysis or inhibition of sphingomyelin synthase. The magnitude of ceramide elevation with CB-184 differs from that observed with alternative sigma-2 agonists such as BD737 under identical assay conditions, establishing CB-184 as a chemically distinct probe for sphingolipid pathway interrogation [1].

Sphingolipid Ceramide Sphingomyelin

Antiviral Activity: CB-184-Mediated HIV Replication Inhibition

CB-184 has been demonstrated to inhibit HIV replication in vitro via a sigma-2 receptor-dependent mechanism linked to sphingomyelin depletion. This activity is described in NIH patent literature covering sigma-2 receptor agonists for treating immunodeficiency virus infections [1]. While direct comparator data against other sigma-2 ligands in antiviral assays are limited in publicly available sources, the evidence establishes CB-184 as a sigma-2 selective probe with validated antiviral applications distinct from traditional antiretroviral mechanisms. The compound's ability to decrease cellular sphingomyelin production upon receptor engagement is mechanistically linked to its antiviral effect [1].

HIV Antiviral Sigma-2 receptor

CB-184 Research Application Scenarios: Where (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one Delivers Differentiated Value


Sigma-2 Receptor Pharmacological Characterization Requiring High σ₂/σ₁ Selectivity

Investigators conducting sigma receptor subtype profiling should select CB-184 for experiments requiring unambiguous σ₂ pathway attribution. With 554-fold σ₂ over σ₁ selectivity (σ₂ Ki = 13.4 nM; σ₁ Ki = 7436 nM), CB-184 minimizes confounding σ₁-mediated effects [1]. This contrasts with non-selective alternatives such as CB-182 (~2-fold selectivity) or haloperidol (non-selective σ₁/σ₂ ligand), making CB-184 the appropriate choice for σ₂-specific mechanistic studies in receptor binding assays, calcium signaling experiments, and σ₂ receptor localization studies.

Breast Cancer Chemosensitization and Drug Resistance Reversal Research

CB-184 is indicated for studies investigating sigma-2 receptor-mediated potentiation of chemotherapeutic cytotoxicity. Its demonstrated ability to enhance doxorubicin and actinomycin D efficacy in both drug-sensitive (MCF-7) and multidrug-resistant (MCF-7/Adr⁻) breast cancer cell lines [1] positions it as a differentiated tool compound for drug resistance reversal research. The compound's subtoxic dosing enables combination studies without baseline cytotoxicity confounds, and its sphingolipid modulation mechanism provides a distinct pathway for overcoming P-glycoprotein-independent resistance mechanisms.

Sphingolipid Metabolism and Ceramide-Mediated Apoptosis Pathway Studies

CB-184 serves as a chemical probe for sigma-2 receptor-mediated regulation of sphingolipid homeostasis. The compound's dose-dependent induction of ceramide accumulation and concomitant sphingomyelin depletion [1] enables interrogation of sphingomyelinase-dependent apoptotic signaling cascades. This application is particularly relevant for researchers investigating ceramide as a second messenger in cell death pathways, sphingolipid rheostat mechanisms in cancer biology, and cross-talk between sigma-2 receptor activation and lipid raft-mediated signaling.

HIV Replication Studies Involving Sigma-2 Receptor-Dependent Antiviral Mechanisms

CB-184 is applicable to antiviral research programs investigating sigma-2 receptor-mediated inhibition of HIV replication. The compound's patent-documented activity in decreasing cellular sphingomyelin production and inhibiting viral replication [1] provides a tool for mechanistic studies of host-targeted antiviral strategies. This application is distinct from direct-acting antiretroviral agents and may inform combination approaches or novel therapeutic strategies for HIV infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB-184

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.